4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane
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Overview
Description
4-Pyrimidin-5-yl-1,4-diazabicyclo[321]octane is a chemical compound that belongs to the class of diazabicyclo compounds It is characterized by a bicyclic structure containing nitrogen atoms and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acrylate derivatives, acrylic acid derivatives, and various alkyl halides. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the cycloaddition process .
Major Products Formed
The major products formed from these reactions include various diazabicyclo compounds, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane. These products can further undergo rearrangement or lactonization to form tricyclic fused lactone-lactam systems .
Scientific Research Applications
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to participate in cycloaddition and substitution reactions is key to its activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring structure.
3,8-Diazabicyclo[3.2.1]octane: A closely related compound formed through similar synthetic routes.
Uniqueness
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyrimidine ring.
Properties
CAS No. |
675589-91-0 |
---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14N4/c1-2-13-3-4-14(9(1)7-13)10-5-11-8-12-6-10/h5-6,8-9H,1-4,7H2 |
InChI Key |
PGSVFCYGRPBXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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